molecular formula C8H15N3O2 B13623189 2-((4-Amino-3-ethyl-1-methyl-1h-pyrazol-5-yl)oxy)ethan-1-ol

2-((4-Amino-3-ethyl-1-methyl-1h-pyrazol-5-yl)oxy)ethan-1-ol

Katalognummer: B13623189
Molekulargewicht: 185.22 g/mol
InChI-Schlüssel: JFQYQWLBEYPQJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((4-Amino-3-ethyl-1-methyl-1H-pyrazol-5-yl)oxy)ethan-1-ol is a pyrazole derivative characterized by a 1-methyl-3-ethyl-substituted pyrazole core with a 4-amino group and an ethoxyethanol side chain at position 5. The pyrazole ring’s substitution pattern confers unique physicochemical properties: the 4-amino group may act as a hydrogen bond donor, while the 3-ethyl and 1-methyl groups contribute to lipophilicity.

Eigenschaften

Molekularformel

C8H15N3O2

Molekulargewicht

185.22 g/mol

IUPAC-Name

2-(4-amino-5-ethyl-2-methylpyrazol-3-yl)oxyethanol

InChI

InChI=1S/C8H15N3O2/c1-3-6-7(9)8(11(2)10-6)13-5-4-12/h12H,3-5,9H2,1-2H3

InChI-Schlüssel

JFQYQWLBEYPQJK-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NN(C(=C1N)OCCO)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of Substituted Pyrazole Core

A common approach to synthesize substituted pyrazoles involves the reaction of β-ketoesters with hydrazine derivatives. For example, 3-methyl-1H-pyrazol-5(4H)-one can be synthesized by treating ethyl acetoacetate with hydrazine hydrate in ethanol at 0°C, followed by heating at 60°C for several hours. This yields the pyrazol-5-one core with high purity after recrystallization.

Step Reagents/Conditions Outcome Yield (%)
1 Ethyl acetoacetate + hydrazine hydrate in EtOH Formation of 3-methyl-1H-pyrazol-5-one 90

This method can be adapted to introduce the methyl and ethyl substituents at the 1- and 3-positions of the pyrazole ring by selecting appropriate β-ketoesters or hydrazine derivatives.

Amination at the 4-Position

The amino group at the 4-position of the pyrazole ring can be introduced either by direct amination of a suitable precursor or by starting from an amino-substituted pyrazole derivative. Literature examples show that amino-substituted pyrazoles can be synthesized by condensation reactions involving amino-substituted aldehydes or by nucleophilic substitution on halogenated pyrazoles.

Formation of the Ether Linkage

The key step in the synthesis of 2-((4-Amino-3-ethyl-1-methyl-1H-pyrazol-5-yl)oxy)ethan-1-ol is the formation of the ether bond between the pyrazole ring and the ethan-1-ol moiety. This can be achieved by nucleophilic substitution reactions where a hydroxyethyl derivative reacts with a halogenated pyrazole or a suitable leaving group on the pyrazole ring.

A typical method involves:

  • Activation of the ethan-1-ol as a leaving group (e.g., tosylate or mesylate).
  • Reaction with the 5-hydroxy pyrazole derivative under basic conditions to form the ether bond.

Alternatively, direct coupling via Williamson ether synthesis under basic conditions (e.g., potassium carbonate in polar aprotic solvents) can be employed.

Catalytic Coupling Methods

Advanced synthetic routes utilize palladium-catalyzed cross-coupling reactions such as Suzuki coupling to introduce pyrazole substituents or to assemble complex pyrazole-containing molecules. For instance, Suzuki coupling between halogenated pyrazoles and boronic acid derivatives under palladium catalysis in solvents like ethyl acetate or isopropyl acetate at 55–75°C has been reported.

Parameter Typical Conditions
Catalyst Pd-based complex (e.g., Pd(dppf)Cl2)
Solvent Ethyl acetate or isopropyl acetate
Temperature 55–75°C
Reaction Time 1.5–5 hours, optimally 1.5–3 hours
Base Cesium carbonate or similar
Atmosphere Argon or inert gas

This method allows for efficient and selective formation of pyrazole derivatives with ether or amino substituents.

Summary Table of Preparation Methods

Step Method Description Reagents/Conditions Yield (%) Notes
Pyrazole core synthesis β-Ketoester + hydrazine hydrate in ethanol 0°C to 60°C heating ~90 High purity, scalable
Amination Direct amination or use of amino-substituted precursors Condensation or nucleophilic substitution Variable Position-specific amination
Ether bond formation Williamson ether synthesis or nucleophilic substitution Activated ethan-1-ol + pyrazole derivative Moderate Requires base and polar aprotic solvent
Palladium-catalyzed coupling Suzuki coupling of halogenated pyrazole and boronic ester Pd catalyst, ethyl acetate, 55–75°C 70–80 High selectivity, suitable for complex molecules

Research Findings and Considerations

  • The choice of solvent and temperature critically affects the yield and purity of the coupling reactions. Ethyl acetate and isopropyl acetate are preferred solvents due to their suitable polarity and boiling points.
  • Use of palladium catalysts with diphosphine ligands enhances reaction efficiency and selectivity in Suzuki coupling steps.
  • Careful control of reaction time (1.5–3 hours) and temperature (55–65°C) optimizes product formation while minimizing side reactions.
  • The amino group’s introduction may require protection/deprotection strategies depending on the synthetic sequence to avoid side reactions.
  • The ether linkage formation is generally performed under basic conditions to deprotonate the hydroxy group, facilitating nucleophilic attack on the activated pyrazole derivative.

Analyse Chemischer Reaktionen

Types of Reactions

2-((4-Amino-3-ethyl-1-methyl-1h-pyrazol-5-yl)oxy)ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.

    Substitution: The amino and ethyl groups can participate in substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides, amines, and alcohols under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazoles.

Wissenschaftliche Forschungsanwendungen

2-((4-Amino-3-ethyl-1-methyl-1h-pyrazol-5-yl)oxy)ethan-1-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-((4-Amino-3-ethyl-1-methyl-1h-pyrazol-5-yl)oxy)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analysis

The following table summarizes key structural and functional differences between the target compound and related pyrazole derivatives:

Compound Name/ID Pyrazole Substituents Molecular Weight Biological Target/Activity Key Features
Target Compound 4-Amino, 3-ethyl, 1-methyl; 5-oxyethanol ~213.25 g/mol Hypothetical enzyme/receptor target Ethoxyethanol enhances solubility; amino group for H-bonding
Celecoxib () 3-Trifluoromethyl, 4-methyl; 1-arylsulfonamide 381.37 g/mol COX-2 inhibitor Sulfonamide group critical for COX-2 selectivity and potency
PF-06700841 () 1-Methyl-4-(pyrimidinylamino)pyrazole 415.44 g/mol JAK1/TYK2 inhibitor Dual kinase inhibition; optimized selectivity over JAK2
S1RA () 5-Methyl, 1-naphthyl; 3-oxyethylmorpholine 353.44 g/mol Sigma-1 receptor antagonist Morpholine improves CNS penetration; neuropathic pain efficacy
2-{[(1-Methyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol () 1-Methyl; 5-methylaminoethanol 155.20 g/mol Unspecified Aminoethanol side chain; lower molecular weight and polarity

Key Comparisons

Substituent Positioning and Bioactivity: The target compound’s 4-amino group distinguishes it from COX-2 inhibitors like celecoxib (), which prioritize sulfonamide or trifluoromethyl groups for binding . The amino group may enable interactions with polar residues in target proteins, analogous to JAK inhibitors (e.g., AZD4205, ) where pyrazole substituents dictate kinase selectivity . The ethoxyethanol side chain contrasts with morpholine in S1RA (), though both aim to balance solubility and CNS penetration . Ethoxyethanol’s oxygen atom may increase metabolic susceptibility compared to morpholine’s cyclic amine.

Physicochemical Properties: The target compound’s ethoxyethanol moiety likely improves aqueous solubility over hydrophobic analogs like S1RA (logP ~3.5) . This feature could reduce toxicity risks associated with high lipophilicity. Compared to the smaller aminoethanol derivative (), the target compound’s ethyl and methyl groups may enhance membrane permeability while retaining solubility .

Pharmacokinetic Considerations: Celecoxib () faced challenges with a long plasma half-life, resolved by introducing metabolically labile groups . The target compound’s ethoxyethanol may similarly be optimized for shorter half-life via oxidative metabolism. In contrast, JAK/TYK2 inhibitors () emphasize brain penetration and metabolic stability, achieved through rigid bicyclic systems or fluorinated groups .

Research Findings and Implications

  • Kinase Inhibition: Pyrazole-based kinase inhibitors (e.g., ) demonstrate that substituent bulk and polarity influence selectivity. The target compound’s 3-ethyl group may occupy hydrophobic pockets, while the 4-amino group could mimic adenine interactions in ATP-binding sites .
  • Neuropathic Pain Targets: S1RA () highlights pyrazole’s utility in CNS disorders. The target compound’s ethoxyethanol may facilitate blood-brain barrier crossing, though direct evidence is lacking .
  • Structural Insights : X-ray crystallography (e.g., GSK690693, ) confirms pyrazole’s role in forming hydrogen bonds and hydrophobic contacts . The target compound’s substituents likely align with such binding modes.

Biologische Aktivität

The compound 2-((4-Amino-3-ethyl-1-methyl-1H-pyrazol-5-yl)oxy)ethan-1-ol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antioxidant effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-((4-Amino-3-ethyl-1-methyl-1H-pyrazol-5-yl)oxy)ethan-1-ol is C7H13N3OC_7H_{13}N_3O, with a molecular weight of 155.19 g/mol. The structure features a pyrazole ring substituted with an amino group and an ethoxy group, which are critical for its biological activity.

Biological Activity Overview

Anticancer Activity : Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds containing the 1H-pyrazole structure have demonstrated significant inhibition against various cancer cell lines, including lung, breast (MDA-MB-231), liver (HepG2), and cervical (HeLa) cancers . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Properties : Pyrazoles are also recognized for their anti-inflammatory effects. Compounds similar to 2-((4-Amino-3-ethyl-1-methyl-1H-pyrazol-5-yl)oxy)ethan-1-ol have been shown to inhibit cyclooxygenase enzymes (COX), which play a pivotal role in the inflammatory process . The selectivity towards COX-2 over COX-1 is particularly noteworthy, as it may reduce gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Antioxidant Effects : The antioxidant activity of pyrazole derivatives has been documented, with some compounds exhibiting significant protective effects against oxidative stress in cellular models . This property is crucial for developing therapies aimed at oxidative stress-related diseases.

Table 1: Biological Activities of Pyrazole Derivatives

Activity TypeCell Line/ModelIC50 ValueReference
AnticancerHepG2 (liver cancer)54.25 µM
AnticancerHeLa (cervical cancer)38.44 µM
Anti-inflammatoryCOX inhibitionSI = 455
AntioxidantVarious cellular modelsVaries

Notable Research Studies

  • Synthesis and Evaluation : A study synthesized several pyrazole derivatives and evaluated their anticancer activity against multiple cell lines, demonstrating that modifications at specific positions on the pyrazole ring significantly influenced their potency .
  • Mechanistic Insights : Research indicated that compounds like 2-((4-Amino-3-ethyl-1-methyl-1H-pyrazol-5-yl)oxy)ethan-1-ol may exert their anticancer effects through the modulation of apoptotic pathways and inhibition of cell proliferation .
  • Safety Profile : Toxicological assessments revealed that certain pyrazole derivatives displayed low toxicity towards normal fibroblasts while maintaining significant activity against cancer cells, suggesting a favorable therapeutic window .

Q & A

Q. What are the common synthetic routes for 2-((4-Amino-3-ethyl-1-methyl-1H-pyrazol-5-yl)oxy)ethan-1-ol, and what reaction conditions are critical for optimizing yield?

The compound is typically synthesized via nucleophilic substitution between 4-amino-3-ethyl-1-methylpyrazole and ethylene oxide. Key conditions include:

  • Inert atmosphere (e.g., nitrogen) to prevent oxidation or side reactions .
  • Controlled temperature (ambient to mild heating) to balance reaction rate and product stability.
  • Use of a base (e.g., NaOH) to deprotonate the pyrazole amino group, enhancing nucleophilicity . Post-synthesis, purification via column chromatography (ethyl acetate/hexane mixtures) or recrystallization (e.g., 2-propanol) is recommended to isolate the product .

Q. How do the structural features of this compound influence its reactivity and potential interactions with biological targets?

  • The pyrazole core provides a rigid planar structure, enabling π-π stacking interactions with aromatic residues in enzymes or receptors .
  • The amino group (-NH2) and hydroxyl group (-OH) act as hydrogen bond donors/acceptors, critical for binding to polar active sites .
  • The ethyl and methyl substituents on the pyrazole ring enhance lipophilicity, potentially improving membrane permeability .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • NMR spectroscopy : Use 1^1H and 13^13C NMR to confirm proton environments and carbon connectivity. For example, the hydroxyl proton typically appears as a broad singlet near δ 4.5–5.0 ppm .
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. Aromatic stacking and hydrogen-bonding networks in the crystal lattice can be analyzed to infer solid-state stability .

Advanced Research Questions

Q. How can regioselectivity challenges in the alkylation of the pyrazole ring be addressed during synthesis?

Regioselectivity is influenced by:

  • Steric effects : Bulky substituents (e.g., ethyl groups) on the pyrazole ring direct alkoxy groups to less hindered positions .
  • Electronic effects : Electron-withdrawing groups (e.g., -NH2) activate specific nitrogen atoms for nucleophilic attack. Computational modeling (DFT) can predict reactive sites .
  • Reagent choice : Ethylene oxide’s small size favors substitution at sterically accessible positions. Alternative epoxides (e.g., propylene oxide) may alter selectivity .

Q. What strategies are effective in resolving contradictions in biological activity data across different studies?

Discrepancies may arise from:

  • Purity variations : Validate compound purity via HPLC or TLC before assays .
  • Assay conditions : Standardize buffer pH, temperature, and solvent (DMSO vs. aqueous) to ensure consistent target engagement .
  • Structural analogs : Compare activity with derivatives (e.g., thiophene-substituted pyrazoles) to identify pharmacophore requirements .

Q. How can computational modeling predict the compound’s behavior in enzyme binding studies?

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with active sites. Focus on hydrogen bonds between the hydroxyl/amino groups and catalytic residues (e.g., Asp/Glu in kinases) .
  • MD simulations : Assess binding stability over time (50–100 ns trajectories) to identify conformational changes that may affect potency .
  • QSAR models : Correlate substituent properties (e.g., logP, polar surface area) with activity data to guide derivative design .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.